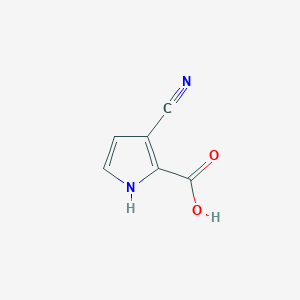3-Cyano-1H-pyrrole-2-carboxylic acid
CAS No.: 7126-56-9
Cat. No.: VC8165890
Molecular Formula: C6H4N2O2
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7126-56-9 |
|---|---|
| Molecular Formula | C6H4N2O2 |
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 3-cyano-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4N2O2/c7-3-4-1-2-8-5(4)6(9)10/h1-2,8H,(H,9,10) |
| Standard InChI Key | CNLGBNHSAZGLJS-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C1C#N)C(=O)O |
| Canonical SMILES | C1=CNC(=C1C#N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-Cyano-1H-pyrrole-2-carboxylic acid belongs to the pyrrole family, a five-membered aromatic heterocycle containing one nitrogen atom. The compound’s structure features a cyano group (-CN) at the 3-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrole ring . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 136.11 g/mol |
| Exact Mass | 136.027 g/mol |
| PSA (Polar Surface Area) | 76.88 Ų |
| LogP (Partition Coefficient) | 0.58 |
The planar aromatic system of the pyrrole ring, combined with electron-withdrawing substituents, influences its reactivity and solubility. The compound’s solubility in common organic solvents (e.g., DMSO, ethanol) is moderate, with recommended storage at room temperature to prevent degradation .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 3-cyano-1H-pyrrole-2-carboxylic acid often involves multicomponent reactions (MCRs) or functionalization of pre-existing pyrrole frameworks. A notable approach utilizes 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide as a precursor, which undergoes cyclocondensation with hydrazonoyl halides or α-haloketones to yield fused heterocycles . For example, reaction with hydrazonoyl chlorides in ethanol under reflux produces pyrrolo[1,2-d] triazine derivatives, while α-haloketones yield pyrrolo[1,2-a]pyrazines .
Reaction Mechanisms and Site-Selectivity
The site-selectivity of 3-cyano-1H-pyrrole-2-carboxylic acid in cyclization reactions is governed by electronic and steric factors. The electron-deficient cyano group directs nucleophilic attack to the α-position of the pyrrole ring, facilitating ring expansion. Density functional theory (DFT) calculations on analogous systems suggest that the transition state for triazine formation is stabilized by conjugation between the pyrrole’s π-system and the incoming electrophile .
Applications in Medicinal Chemistry and Drug Design
Lead Optimization Strategies
The cyano and carboxylic acid groups serve as handles for structural modification. A recent study optimized 2-amino-7-aryl-3-cyano-4-phenyl-4,5,6,7-tetrahydropyrano[2,3-b]pyrrole-5-carboxylic acid derivatives via Suzuki–Miyaura coupling, improving antibacterial potency by 4-fold compared to parent compounds . Quantitative structure-activity relationship (QSAR) models indicate that electron-withdrawing substituents on the phenyl ring enhance activity by increasing membrane permeability .
ADME and Toxicity Profiles
In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for pyrrole-2-carboxylic acid derivatives suggest favorable pharmacokinetics:
-
Absorption: Caco-2 permeability = cm/s (moderate)
-
Metabolism: Substrate for CYP3A4 (major) and CYP2D6 (minor)
These properties position 3-cyano-1H-pyrrole-2-carboxylic acid as a promising scaffold for developing antimicrobial agents with reduced off-target effects.
Regulatory and Industrial Considerations
Industrial Synthesis and Scale-Up Challenges
Large-scale synthesis faces challenges related to the instability of the cyano group under acidic conditions. Pilot-scale experiments using continuous flow reactors have improved yields (from 45% to 68%) by minimizing decomposition pathways . Future efforts may focus on enzymatic catalysis or green chemistry approaches to enhance sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume